![molecular formula C9H10N2O B1355127 4-甲氧基-1-甲基-1H-吡咯并[3,2-c]吡啶 CAS No. 86518-06-1](/img/structure/B1355127.png)

4-甲氧基-1-甲基-1H-吡咯并[3,2-c]吡啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

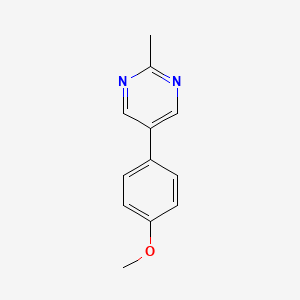

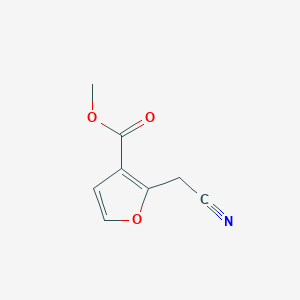

“4-Methoxy-1-methyl-1H-pyrrolo[3,2-c]pyridine” is a heterocyclic compound . It is a structural motif found in numerous bioactive molecules . It has an empirical formula of C8H8N2O and a molecular weight of 148.16 .

Synthesis Analysis

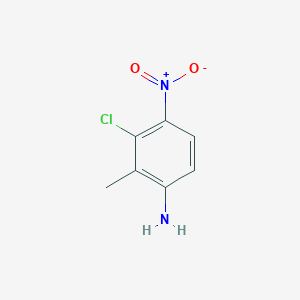

The synthesis of substituted pyridines with diverse functional groups has been achieved via the remodeling of (Aza)indole/Benzofuran skeletons . A ring cleavage methodology reaction has been reported for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .

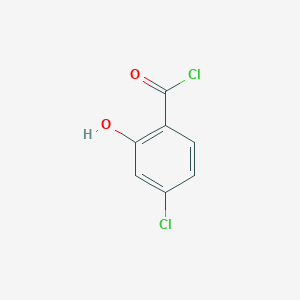

Molecular Structure Analysis

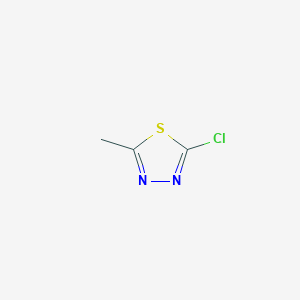

The molecular structure of “4-Methoxy-1-methyl-1H-pyrrolo[3,2-c]pyridine” consists of a pyrrole moiety fused to a pyridine nucleus . This forms a bicyclic ring system .

科学研究应用

合成和结构分析

- 吡咯并吡啶衍生物的合成:包括 4-甲氧基-1-甲基-1H-吡咯并[3,2-c]吡啶在内的吡咯并[3,2-c]吡啶衍生物的合成一直是研究课题。例如,Bencková 和 Krutošíková (1997) 讨论了吡咯并[2′,3′:4,5]呋喃并[3,2-c]吡啶-2-羧酸的合成,它们在结构上与 4-甲氧基-1-甲基-1H-吡咯并[3,2-c]吡啶相关 (Bencková & Krutošíková, 1997).

降解和稳定性研究

- 水溶液中的降解动力学:Muszalska 和 Wituła (2005) 研究了与 4-甲氧基-1-甲基-1H-吡咯并[3,2-c]吡啶在结构上相似的化合物在水溶液中的降解动力学。该研究提供了对这类化合物的稳定性和降解模式的见解 (Muszalska & Wituła, 2005).

化学合成技术

- 四组分合成:李等人(2020 年)开发了一种直接且无金属的方法来合成多取代吡咯并[3,2-c]吡啶-4-酮及其类似物。该方法与 4-甲氧基-1-甲基-1H-吡咯并[3,2-c]吡啶的合成有关,并强调了高效、无金属的反应条件 (Li, Fan, Qi, & Zhang, 2020).

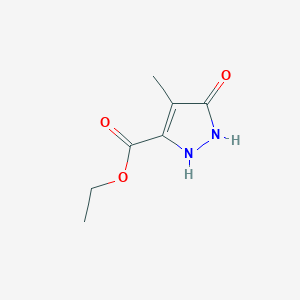

光谱和量子研究

- 光谱分析和量子研究:Halim 和 Ibrahim (2022) 对吡咯并[3,4-b]吡啶衍生物的光谱分析和量子研究进行了详细研究。他们的工作提供了对与 4-甲氧基-1-甲基-1H-吡咯并[3,2-c]吡啶相关的化合物的电子和光物理性质的宝贵见解 (Halim & Ibrahim, 2022).

药学应用

- 用于药学用途的设计和合成:Bodige 等人(2019 年)专注于设计和合成吡咯并[3,2-b]吡啶-3-甲酰胺连接的 2-甲氧基吡啶衍生物,用于潜在的药学应用。这项研究表明吡咯并吡啶化合物在药物开发中的更广泛应用 (Bodige, Ravula, Gulipalli, Endoori, Cherukumalli, Jn, & Seelam, 2019).

作用机制

Target of Action

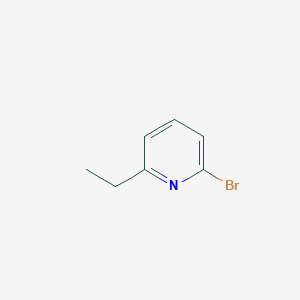

It’s structurally similar to 1h-pyrrolo[2,3-b]pyridine derivatives, which have been reported to exhibit potent inhibitory activity against fibroblast growth factor receptors (fgfrs) . FGFRs play an essential role in various types of tumors, making them an attractive target for cancer therapy .

Mode of Action

Based on the structural similarity to 1h-pyrrolo[2,3-b]pyridine derivatives, it can be inferred that these compounds might interact with fgfrs, leading to inhibition of their activity . This interaction could result in the inhibition of downstream signaling pathways, including RAS–MEK–ERK, PLCg, and PI3K–Akt .

Biochemical Pathways

This pathway regulates organ development, cell proliferation and migration, angiogenesis, and other processes . Abnormal activation of this pathway is associated with the progression and development of several cancers .

Result of Action

Based on the potential inhibitory activity against fgfrs, it can be inferred that this compound might inhibit cell proliferation and induce apoptosis in cancer cells .

属性

IUPAC Name |

4-methoxy-1-methylpyrrolo[3,2-c]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c1-11-6-4-7-8(11)3-5-10-9(7)12-2/h3-6H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLZVGBFCHKXXDU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C1C=CN=C2OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methoxy-1-methyl-1H-pyrrolo[3,2-c]pyridine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。